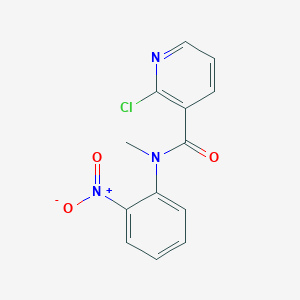![molecular formula C16H18O4 B14221370 1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)- CAS No. 824390-36-5](/img/structure/B14221370.png)
1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxaspiro[45]decan-2-one, 3-(2-oxo-2-phenylethyl)- is an organic compound with a unique spirocyclic structure This compound is characterized by a spiro linkage between a dioxolane ring and a cyclohexane ring, with a phenyl group attached to the dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)- typically involves the reaction of a precursor compound with an oxidant. One common method is the diastereoselective Felkin anti aldol addition to a methyl ketone, followed by selective methylation . The reaction conditions often require specific organic synthesis techniques and laboratory equipment.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic structure.
Substitution: The phenyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Applications De Recherche Scientifique
1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)- has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of complex organic molecules.
Biology: The compound has potential pharmaceutical activity and is used in the synthesis of bioactive molecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Mécanisme D'action
The mechanism of action of 1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone ethylene acetal: Similar spirocyclic structure but lacks the phenyl group.
2,2-Pentamethylene-1,3-dioxolan-4-one: Another spirocyclic compound with a different substituent pattern.
Uniqueness
1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)- is unique due to its specific spirocyclic structure and the presence of the phenyl group.
Propriétés
Numéro CAS |
824390-36-5 |
|---|---|
Formule moléculaire |
C16H18O4 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
2-phenacyl-1,4-dioxaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C16H18O4/c17-13(12-7-3-1-4-8-12)11-14-15(18)20-16(19-14)9-5-2-6-10-16/h1,3-4,7-8,14H,2,5-6,9-11H2 |
Clé InChI |
MIHWNQSKBJCYJY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)OC(C(=O)O2)CC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


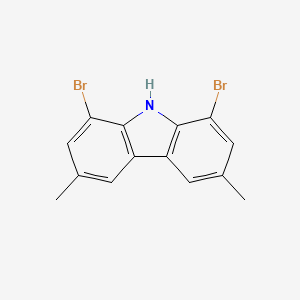
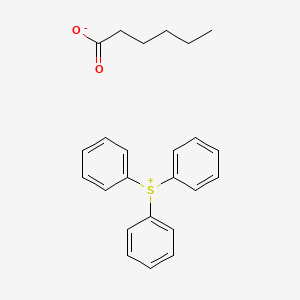

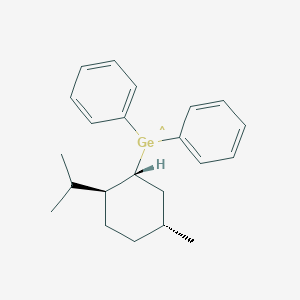
![4,4'-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde)](/img/structure/B14221310.png)
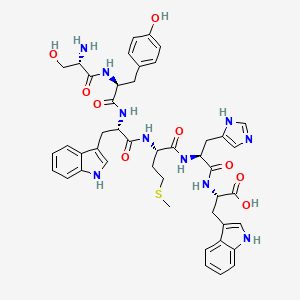
![N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14221316.png)

![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-phenoxyphenoxy)phenyl]-](/img/structure/B14221342.png)
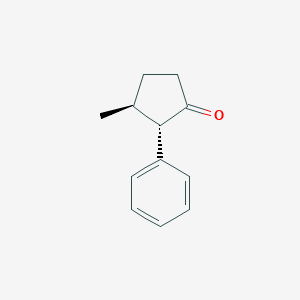
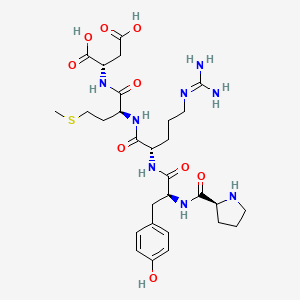
![7-Oxa-4-azoniaspiro[3.5]nonane, 2-(phenylmethoxy)-, bromide](/img/structure/B14221360.png)
![1-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-1H-pyrrole-2,5-dione](/img/structure/B14221362.png)
